molecular formula C30H40N3O9PS B1663180 Unii-KM3Y5fbp4V CAS No. 197643-49-5

Unii-KM3Y5fbp4V

Cat. No.: B1663180
CAS No.: 197643-49-5
M. Wt: 649.7 g/mol
InChI Key: CDJVEGFGUHCFGR-JDXGNMNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Potent and selective β3 full agonist;  High Quality Biochemicals for Research Uses

Scientific Research Applications

Nanoparticle Synthesis in Chemical Research

Unii-KM3Y5fbp4V's role in chemical research is highlighted through the synthesis of inorganic nanoparticles, crucial for novel materials development. This advancement is integral to industries like electronics, marking a transition from vacuum tubes to semiconductors and miniature chips, thus driving technological evolution (Cushing, Kolesnichenko, & O'Connor, 2004).

Enhancing Environmental Models

This compound contributes significantly to environmental modeling, as seen in the Unified Air Pollution Model (UNI-DEM). The model undergoes continuous development, facilitating collaborative work among European institutes, thereby advancing environmental research and management (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Educational Programs in Scientific Innovation

The application in educational programs is vital. Initiatives like the National Collegiate Inventors and Innovators Alliance (NCIIA) utilize this compound for experiential learning in STEM, fostering the translation of scientific research into practical innovations and ventures (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Knowledge Management in Scientific Laboratories

This compound aids in knowledge management within scientific laboratories. Effective integration of data, information, and knowledge is essential for sharing and creating new knowledge, with IT playing a crucial role in this process (Tian & Nakamori, 2005).

Satellite Program and Aerospace Research

In aerospace research, the University Nanosat Program (UNP) exemplifies the utilization of this compound. This program focuses on flying student-built nanosatellites, demonstrating the synergy of government, academia, and technology in space exploration (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

Mobile Learning and Blended Education

This compound is instrumental in mobile learning, particularly in blended education courses like Scientific Research Methods in Information Science. Tools like WhatsApp are used to enhance knowledge management among students, offering an innovative approach to learning (Barhoumi, 2015).

Properties

CAS No.

197643-49-5

Molecular Formula

C30H40N3O9PS

Molecular Weight

649.7 g/mol

IUPAC Name

(2S)-N-[4-(diethoxyphosphorylmethyl)phenyl]-2-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]-2-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C30H40N3O9PS/c1-6-41-43(37,42-7-2)20-21-8-13-24(14-9-21)32-29(36)30(3,23-11-15-25(40-4)16-12-23)31-19-28(35)22-10-17-27(34)26(18-22)33-44(5,38)39/h8-18,28,31,33-35H,6-7,19-20H2,1-5H3,(H,32,36)/t28-,30-/m0/s1

InChI Key

CDJVEGFGUHCFGR-JDXGNMNLSA-N

Isomeric SMILES

CCOP(=O)(CC1=CC=C(C=C1)NC(=O)[C@](C)(C2=CC=C(C=C2)OC)NC[C@@H](C3=CC(=C(C=C3)O)NS(=O)(=O)C)O)OCC

SMILES

CCOP(=O)(CC1=CC=C(C=C1)NC(=O)C(C)(C2=CC=C(C=C2)OC)NCC(C3=CC(=C(C=C3)O)NS(=O)(=O)C)O)OCC

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)NC(=O)C(C)(C2=CC=C(C=C2)OC)NCC(C3=CC(=C(C=C3)O)NS(=O)(=O)C)O)OCC

Synonyms

(2S)-N-(4-diethoxyphosphorylphenyl)-2-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)                              phenyl]ethyl]amino]-2-(4-methoxyphenyl)propanamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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